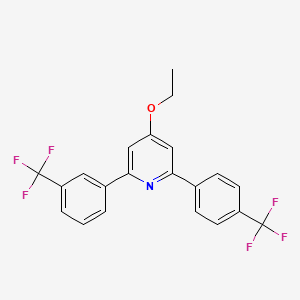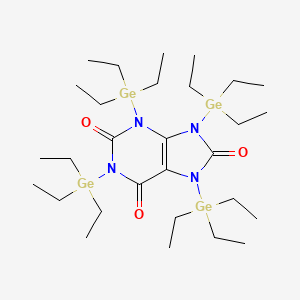
1,3,7,9-Tetrakis(triethylgermyl)-7,9-dihydro-1H-purine-2,6,8(3H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,7,9-Tetrakis(triethylgermyl)-7,9-dihydro-1H-purine-2,6,8(3H)-trione is a complex organogermanium compound It is characterized by the presence of four triethylgermyl groups attached to a purine trione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7,9-Tetrakis(triethylgermyl)-7,9-dihydro-1H-purine-2,6,8(3H)-trione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the purine trione core.
Introduction of Triethylgermyl Groups: The triethylgermyl groups are introduced through a series of substitution reactions. This involves the use of triethylgermanium chloride as a reagent.
Reaction Conditions: The reactions are typically carried out under an inert atmosphere to prevent oxidation. Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used. The reactions are often catalyzed by transition metal catalysts such as palladium or platinum.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反応の分析
Types of Reactions
1,3,7,9-Tetrakis(triethylgermyl)-7,9-dihydro-1H-purine-2,6,8(3H)-trione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state germanium compounds.
Reduction: Reduction reactions can lead to the formation of lower oxidation state germanium species.
Substitution: The triethylgermyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide derivatives, while substitution reactions can introduce various functional groups onto the purine core.
科学的研究の応用
Chemistry: It can be used as a precursor for the synthesis of other organogermanium compounds.
Biology: The compound’s unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for biochemical studies.
Medicine: Research into its potential therapeutic properties, such as anti-cancer or anti-viral activities, is ongoing.
Industry: It may find applications in materials science, particularly in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism by which 1,3,7,9-Tetrakis(triethylgermyl)-7,9-dihydro-1H-purine-2,6,8(3H)-trione exerts its effects is not fully understood. it is believed to involve interactions with molecular targets such as enzymes or receptors. The triethylgermyl groups may play a role in modulating the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
1,3,7,9-Tetrakis(trimethylgermyl)-7,9-dihydro-1H-purine-2,6,8(3H)-trione: Similar structure but with trimethylgermyl groups instead of triethylgermyl groups.
1,3,7,9-Tetrakis(triethylsilyl)-7,9-dihydro-1H-purine-2,6,8(3H)-trione: Similar structure but with triethylsilyl groups instead of triethylgermyl groups.
Uniqueness
1,3,7,9-Tetrakis(triethylgermyl)-7,9-dihydro-1H-purine-2,6,8(3H)-trione is unique due to the presence of triethylgermyl groups, which impart distinct chemical and physical properties. These properties may include altered reactivity, stability, and potential biological activity compared to similar compounds with different substituents.
特性
CAS番号 |
126364-47-4 |
|---|---|
分子式 |
C29H60Ge4N4O3 |
分子量 |
803.3 g/mol |
IUPAC名 |
1,3,7,9-tetrakis(triethylgermyl)purine-2,6,8-trione |
InChI |
InChI=1S/C29H60Ge4N4O3/c1-13-30(14-2,15-3)34-25-26(35(28(34)39)31(16-4,17-5)18-6)36(32(19-7,20-8)21-9)29(40)37(27(25)38)33(22-10,23-11)24-12/h13-24H2,1-12H3 |
InChIキー |
FCWIKPSZRBZUHM-UHFFFAOYSA-N |
正規SMILES |
CC[Ge](CC)(CC)N1C2=C(N(C1=O)[Ge](CC)(CC)CC)N(C(=O)N(C2=O)[Ge](CC)(CC)CC)[Ge](CC)(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-6-methyl-1-oxopyridin-1-ium-2(1H)-ylidene]-6-methylpyridin-1(2H)-olate](/img/structure/B14292614.png)
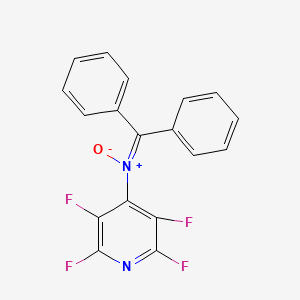

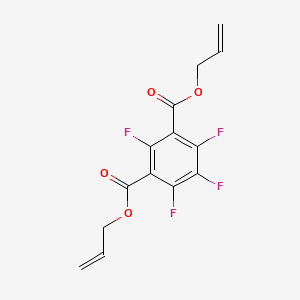
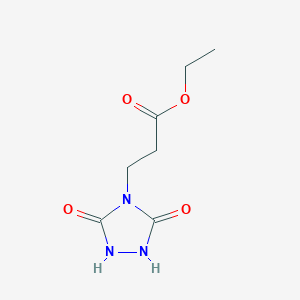
![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-](/img/structure/B14292639.png)
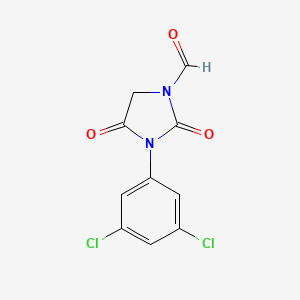
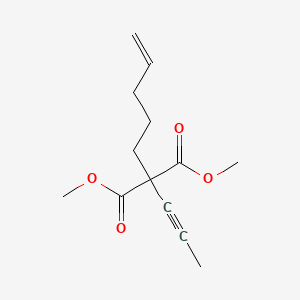

![2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide](/img/structure/B14292670.png)
![5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine](/img/structure/B14292680.png)
![Benzoic acid, 2-[[(2-acetylphenyl)amino]carbonyl]-](/img/structure/B14292681.png)
